Ethyl (2-chloroethyl)ethylphosphinate
Description
Properties
CAS No. |
61752-93-0 |
|---|---|
Molecular Formula |
C6H14ClO2P |
Molecular Weight |
184.60 g/mol |
IUPAC Name |
1-chloro-2-[ethoxy(ethyl)phosphoryl]ethane |
InChI |
InChI=1S/C6H14ClO2P/c1-3-9-10(8,4-2)6-5-7/h3-6H2,1-2H3 |
InChI Key |
QKDWPPLNQOGPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC)CCCl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
- Substrate : Triethyl phosphite (purity ≥98%).
- Catalyst : 2-Chloroethyl iodide (1–8% by weight of substrate).
- Temperature : 170–190°C to overcome activation energy while minimizing side reactions.
- Byproduct Management : Ethyl iodide byproducts are removed via vacuum distillation post-reaction.
This method’s success hinges on maintaining strict temperature control and reagent purity. For instance, impurities in triethyl phosphite (>2%) can lead to undesired phosphorylated byproducts.
Esterification of Ethylphosphinic Acid Derivatives
Direct esterification of ethylphosphinic acid (EPA) or its dichloride with 2-chloroethanol offers a straightforward route. This method mirrors the synthesis of 2-chloroethyl methyl ether (CN101503340A), where thionyl chloride facilitates chlorination.
Stepwise Synthesis
Formation of Ethylphosphinic Chloride :
Esterification with 2-Chloroethanol :
- Ethylphosphinic dichloride reacts with 2-chloroethanol in a 1:2 molar ratio:
$$
\text{EtP(O)Cl}2 + 2 \text{HOCH}2\text{CH}2\text{Cl} \rightarrow \text{EtP(O)(OCH}2\text{CH}2\text{Cl)}2 + 2 \text{HCl}
$$
Conditions : N,N-Dimethylaniline catalyst (0.005–0.15 mol ratio), staged heating (30–70°C), and pH adjustment to 7–9 post-reaction.
- Ethylphosphinic dichloride reacts with 2-chloroethanol in a 1:2 molar ratio:
This method achieves high purity (>97.5%) but requires careful handling of corrosive intermediates.
Epoxide Ring-Opening with Phosphinic Dichlorides
The synthesis of 2-chloroethylphosphonic acid bis(2-chloroethyl)ester (CN102382137A) employs ethylene oxide and phosphonic dichloride. Adapting this for phosphinates involves ethylphosphinic dichloride and ethylene oxide:
Reaction Pathway
- Epoxide Activation : Ethylene oxide reacts with ethylphosphinic dichloride at 5–40°C:
$$
\text{EtP(O)Cl}2 + \text{C}2\text{H}4\text{O} \rightarrow \text{EtP(O)(OCH}2\text{CH}_2\text{Cl)Cl} + \text{HCl}
$$ - Second Esterification : The monochloride intermediate reacts with 2-chloroethanol to yield the target compound.
Key Parameters :
- Ethylene oxide feed rate: 3–5% of dichloride weight hourly.
- Mol ratio: 2.1–2.2:1 (epoxide:dichloride).
Transesterification of Phosphinate Esters
Transesterification enables the exchange of alkoxy groups on pre-formed phosphinates. For example, ethyl ethylphosphinate reacts with excess 2-chloroethanol under acid catalysis:
$$
\text{EtP(O)(OEt)}2 + \text{HOCH}2\text{CH}2\text{Cl} \rightarrow \text{EtP(O)(OEt)(OCH}2\text{CH}_2\text{Cl)} + \text{EtOH}
$$
Optimization :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Challenges | Industrial Scalability |
|---|---|---|---|---|
| Catalytic Rearrangement | 85–90 | 95–97 | High energy input, byproduct management | Moderate |
| Direct Esterification | 90–95 | 97.5+ | Corrosive intermediates | High |
| Epoxide Ring-Opening | 88–92 | 96–98 | Controlled epoxide feed rates | High |
| Transesterification | 75–80 | 93–95 | Equilibrium limitations | Low |
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-chloroethyl)ethylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a range of substituted phosphinates.
Scientific Research Applications
Ethyl (2-chloroethyl)ethylphosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (2-chloroethyl)ethylphosphinate involves its interaction with molecular targets and pathways. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to changes in the structure and function of these molecules, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with ethyl (2-chloroethyl)ethylphosphinate:
Physicochemical Properties
- Reactivity : The 2-chloroethyl group in this compound facilitates nucleophilic substitution (e.g., hydrolysis or alkylation), akin to BCEE and 2-chloroethyl ethyl sulfide .
- Solubility : Chloroethyl-containing compounds (e.g., BCEE) are typically lipophilic, enhancing bioavailability and environmental persistence .
- Thermal Stability : Phosphinates generally exhibit higher thermal stability than phosphates due to reduced ester group lability .
Toxicity and Environmental Impact
- This compound: Likely exhibits moderate to high toxicity due to the chloroethyl group, analogous to BCEE (a known carcinogen) and mustard gas simulants .
- Ethyl ethylphosphonate : Lower toxicity profile due to absence of chlorine; used in polymer formulations .
- Tris-(β-chloroethyl)phosphate : Chronic exposure linked to neurotoxicity; regulated in industrial applications .
Key Research Findings
Q & A
Q. What statistical approaches validate reproducibility in synthetic batches?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to batch data (yield, purity, impurity profiles). Use ANOVA to assess inter-batch variability, with p <0.05 indicating significant differences. Implement quality-by-design (QbD) principles to optimize critical process parameters .
Data Presentation Guidelines
- Tables : Include processed data (e.g., kinetic constants, spectroscopic shifts) in the main text. Raw datasets (e.g., NMR spectra, chromatograms) should be appended .
- Figures : Use line graphs for kinetic profiles and bar charts for comparative yields. Annotate key peaks in spectra with chemical shift values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
